molecular formula C12H19N3O3S B6302824 4-(4-Hydroxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 2155859-03-1

4-(4-Hydroxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No. B6302824
CAS RN: 2155859-03-1
M. Wt: 285.36 g/mol
InChI Key: BWNMGBANIFJAHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

4-(4-Hydroxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide has been studied for its potential applications in a variety of scientific fields. It has been used as a substrate in biochemical studies, as a reagent in organic synthesis, and as an inhibitor of enzymes such as tyrosinase and monoamine oxidase. It has also been used in the study of neurodegenerative diseases and in the development of new drugs.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes such as tyrosinase and monoamine oxidase, which are involved in the metabolism of neurotransmitters. In addition, this compound has been shown to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been shown to inhibit the activity of tyrosinase and monoamine oxidase, as well as to bind to the dopamine transporter. In animal studies, this compound has been shown to have neuroprotective effects, to reduce inflammation, and to reduce the symptoms of Parkinson’s disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Hydroxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide in laboratory experiments include its low cost, its availability, and its relatively low toxicity. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood, making it difficult to predict its effects.

Future Directions

Potential future directions for the study of 4-(4-Hydroxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide include further research into its mechanism of action and its potential therapeutic applications. Additionally, further research into its effects on other enzymes and neurotransmitter systems could provide insight into its potential applications in the development of new drugs. Research into its potential use in the treatment of neurodegenerative diseases and other neurological disorders could also provide valuable information. Finally, further research into its potential use in organic synthesis could lead to the development of new and more efficient synthetic methods.

Synthesis Methods

4-(4-Hydroxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide can be synthesized using a variety of methods, including a condensation reaction of 4-hydroxyphenylacetic acid and N,N-dimethylpiperazine in the presence of sulfuric acid, a reaction of 4-hydroxybenzaldehyde and N,N-dimethylpiperazine in the presence of sulfuric acid, and a condensation reaction of 4-hydroxyphenylacetic acid and N,N-dimethylpiperazine in the presence of p-toluenesulfonic acid.

Safety and Hazards

Information on the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and precautions for handling and storage .

properties

IUPAC Name

4-(4-hydroxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-13(2)19(17,18)15-9-7-14(8-10-15)11-3-5-12(16)6-4-11/h3-6,16H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNMGBANIFJAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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